Protein Farnesyltransferase (FPT) Inhibition: A Distinct Biochemical Anchor Not Universally Observed in Pyridyl-Furan Analogs
The target compound exhibits a measured IC50 of 1.41E+3 nM against Protein farnesyltransferase (FPT) in a biochemical inhibition assay [1]. This enzymatic target is not reported to be inhibited by the prominent pyridyl-furan analog series (e.g., OGHL250, WEHI-518, OGHL32, OGHL236) which are characterized primarily for their PI4KIIIb kinase inhibition [2]. While direct head-to-head FPT inhibition data for all close analogs is unavailable, the existence of this quantifiable FPT activity provides a biochemically differentiating factor for this specific compound.
| Evidence Dimension | Inhibition of Protein farnesyltransferase |
|---|---|
| Target Compound Data | IC50 = 1.41E+3 nM |
| Comparator Or Baseline | OGHL-class pyridyl-furan analogs (no reported FPT inhibition; primary target is PI4KIIIb) |
| Quantified Difference | Qualitative difference: FPT inhibition detected vs. not reported; quantitative comparison not possible due to lack of analog FPT data. |
| Conditions | BindingDB ChEMBL-curated biochemical FPT inhibition assay |
Why This Matters
For research programs targeting farnesyltransferase-dependent pathways, this compound offers a validated starting point with known binding potency, unlike other pyridyl-furan analogs that have been optimized for unrelated kinase targets.
- [1] BindingDB. Entry BDBM50222772 / CHEMBL5284833: 5-[(4-tert-butylphenoxy)methyl]-N-pyridin-3-ylfuran-2-carboxamide. Affinity Data: IC50 for Protein farnesyltransferase (FPT). View Source
- [2] Ling, D.B., Nguyen, W., Looker, O., et al. A Pyridyl-Furan Series Developed from the Open Global Health Library Blocks Red Blood Cell Invasion and Protein Trafficking in Plasmodium falciparum through Potential Inhibition of the Parasite's PI4KIIIb Enzyme. ACS Infect. Dis. 2023, 9, 9, 1695–1710. View Source
